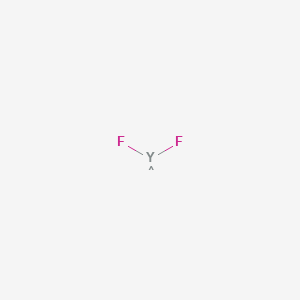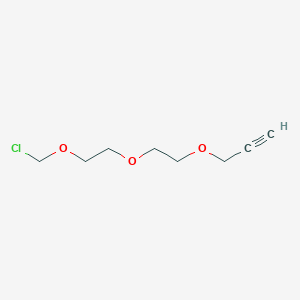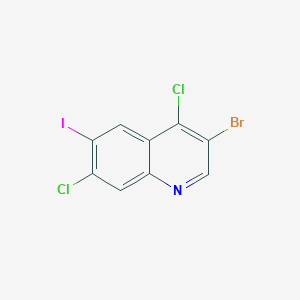
3-Bromo-4,7-dichloro-6-iodo-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,7-dichloro-6-iodo-quinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrCl2IN. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,7-dichloro-6-iodo-quinoline typically involves multi-step reactions starting from quinoline derivatives. One common method involves halogenation reactions where bromine, chlorine, and iodine are introduced sequentially under controlled conditions. For instance, the bromination can be achieved using bromine in acetic acid, followed by chlorination with thionyl chloride, and iodination using iodine monochloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,7-dichloro-6-iodo-quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce different substituted quinolines .
Aplicaciones Científicas De Investigación
3-Bromo-4,7-dichloro-6-iodo-quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,7-dichloro-6-iodo-quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4,6-dichloro-quinoline
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 7-Bromo-3,4-dichloroquinoline
Uniqueness
3-Bromo-4,7-dichloro-6-iodo-quinoline is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications where precise control over reactivity is required .
Propiedades
Fórmula molecular |
C9H3BrCl2IN |
|---|---|
Peso molecular |
402.84 g/mol |
Nombre IUPAC |
3-bromo-4,7-dichloro-6-iodoquinoline |
InChI |
InChI=1S/C9H3BrCl2IN/c10-5-3-14-8-2-6(11)7(13)1-4(8)9(5)12/h1-3H |
Clave InChI |
UAJBVDCDVFZYIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1I)Cl)N=CC(=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




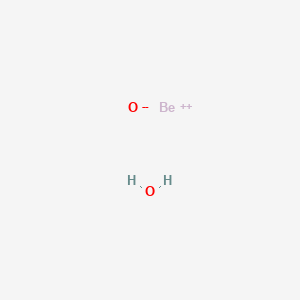

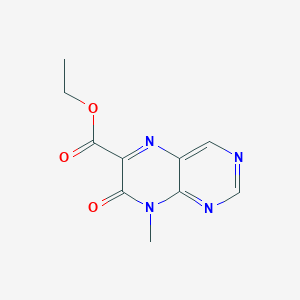
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
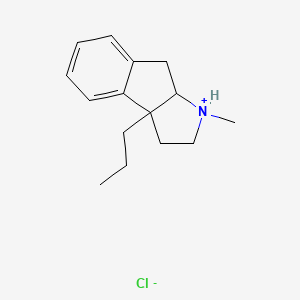
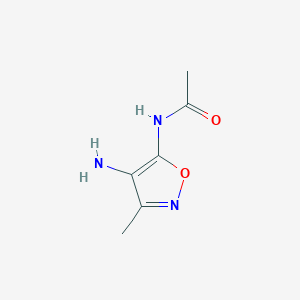
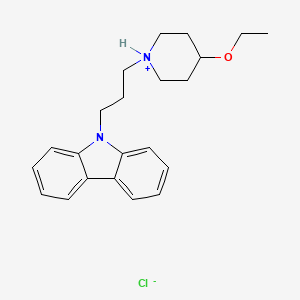
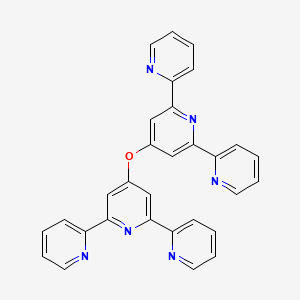

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
